molecular formula C24H30FN3O2 B2410591 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide CAS No. 921893-34-7

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

Cat. No.: B2410591
CAS No.: 921893-34-7
M. Wt: 411.521
InChI Key: IVMIIFFKSUQFKK-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure incorporates a fluorophenoxy acetamide backbone, a chemotype known to be associated with a wide spectrum of biological activities, including potential anti-inflammatory, anti-mycobacterial, and anti-cancer properties according to recent scientific investigations into phenoxy acetamide derivatives . The compound's architecture, which merges a 1-methylindoline moiety with a piperidine subunit via an acetamide linker, suggests it may interact with central nervous system targets; similar structures incorporating indoline and complex amine groups have been explored as modulators of neurotransmitters like serotonin . The strategic inclusion of a fluorine atom at the 2-position of the phenoxy ring is a common medicinal chemistry tactic to influence the molecule's electronic properties, metabolic stability, and membrane permeability, thereby optimizing its pharmacokinetic profile . Researchers can utilize this compound as a key chemical intermediate for synthesizing more complex targeted molecules, such as Proteolysis-Targeting Chimeras (PROTACs), where E3 ligase ligands derived from related structures are employed to induce the degradation of specific disease-causing proteins . As a high-purity chemical tool, it is intended for in vitro assays to investigate its mechanism of action, perform structure-activity relationship (SAR) studies, and screen for various biological activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary experiments to fully characterize the compound's specific properties and activity profile.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c1-27-14-11-19-15-18(9-10-21(19)27)22(28-12-5-2-6-13-28)16-26-24(29)17-30-23-8-4-3-7-20(23)25/h3-4,7-10,15,22H,2,5-6,11-14,16-17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMIIFFKSUQFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20FN3O2C_{16}H_{20}FN_{3}O_{2}, with a molecular weight of approximately 303.35 g/mol . The presence of the fluorophenoxy group is significant as fluorine often enhances biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The piperidine and indoline moieties are believed to play crucial roles in binding affinity and specificity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the indoline structure have shown cytotoxic effects against various cancer cell lines, suggesting that the compound may also possess similar properties.

Anticonvulsant Activity

Research has highlighted that modifications in the structure, particularly the incorporation of fluorine atoms, can enhance anticonvulsant activity. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Fluorination : Introduction of fluorine atoms increases potency and selectivity against certain biological targets.
  • Indoline Moiety : Enhances interaction with biological receptors, potentially increasing efficacy.
  • Piperidine Ring : Contributes to the overall pharmacokinetic profile, affecting absorption and distribution.

Case Studies

  • Anticancer Studies : A study focusing on a derivative of this compound demonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value of 0.05 μM, indicating strong potential for further development as an anticancer agent .
  • Anticonvulsant Activity : Another research effort evaluated similar compounds in animal models, reporting effective seizure protection at doses ranging from 100 to 300 mg/kg. The presence of fluorine was noted as a critical factor for enhancing anticonvulsant effects .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (μM)Remarks
AnticancerBreast Cancer Cells0.05Significant cytotoxicity observed
AnticonvulsantSeizure Models100-300Effective protection noted
Enzyme Inhibitionα-L-Fucosidases0.012Potent selective inhibition

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl/Acetamide Motifs

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide
  • Core Structure: Acetamide with a 2-fluorophenoxy group and a dihydroindenyl substituent.
  • Key Differences: Lacks the piperidine and indoline moieties but retains the fluorophenoxy-acetamide backbone.
2-{[1-Ethyl-6-(2-Methoxybenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide
  • Core Structure: Sulfanyl-linked pyrazolopyrimidinone with a 2-fluorophenyl-acetamide group.
  • Functional Insight : The sulfanyl bridge may enhance metabolic stability, a feature absent in the target compound.
N-(2-Chloro-5-Fluorophenyl)-2-(3-Isobutyl-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-yl)Acetamide
  • Core Structure: Thienopyrimidine dione linked to a chloro-fluorophenyl-acetamide.
  • Key Differences: The thienopyrimidine dione moiety is associated with anti-inflammatory or anticancer activity, contrasting with the target’s indoline-piperidine motif.
  • Selectivity Considerations : The chloro-fluorophenyl group may influence electronic properties, affecting target engagement.

Piperidine-Containing Analogues

N-Substituted-2''-[(Phenylsulfonyl)(Piperidin-1-yl)Amino]Acetamide Derivatives (7a–k)
  • Core Structure : Piperidine-sulfonamide-acetamide hybrids.
  • Key Similarities : Piperidine moiety shared with the target compound.
  • Pharmacological Data : These derivatives exhibit acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and lipoxygenase (LOX) inhibition , suggesting the target compound may also interact with neurological or inflammatory pathways.

Hypoxia Markers and Nitroimidazole Derivatives

EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-Trifluoropropyl)Acetamide]
  • Core Structure : Nitroimidazole-acetamide with a trifluoropropyl chain.
  • Functional Role : Used as a hypoxia marker in photodynamic therapy (PDT).
  • Comparison: While structurally distinct, the acetamide linkage in EF3 highlights the versatility of this scaffold in diagnostic applications. The target compound’s fluorophenoxy group could similarly influence tissue penetration.

Pesticide-Related Chloroacetamides**

Examples include alachlor and pretilachlor , which are chloroacetamides with aromatic substitutions.

  • Structural Overlap : Shared acetamide backbone but lack fluorophenyl or heterocyclic substituents.
  • Functional Contrast : These compounds act as herbicides, suggesting that substituent variations critically determine biological activity (e.g., fluorophenyl vs. chloroalkyl groups).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Acetamide 2-Fluorophenoxy, indoline-piperidine Not specified -
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide Acetamide 2-Fluorophenoxy, dihydroindenyl Not specified
Pyrazolopyrimidinone-sulfanyl acetamide Pyrazolopyrimidinone 2-Fluorophenyl, sulfanyl bridge Potential kinase inhibition
Piperidine-sulfonamide derivatives (7a–k) Piperidine-sulfonamide Phenylsulfonyl, piperidine AChE/BChE/LOX inhibition
EF3 Nitroimidazole Trifluoropropyl Hypoxia detection in PDT

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide with optimal yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the fluorophenoxy-acetamide backbone and subsequent coupling with the indolinyl-piperidine moiety. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation under inert atmospheres .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) at each stage to track intermediate formation .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Answer:
A combination of techniques ensures accurate structural validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., fluorophenoxy aromatic protons at δ 7.2–7.5 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 454.215) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and dihedral angles critical for understanding pharmacophore geometry .

Advanced: How can researchers address contradictions in reported bioactivity data across different studies?

Answer:
Contradictions often arise from variability in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times can alter IC50_{50} values. Standardize protocols using guidelines from .
  • Compound Purity : Impurities >5% may skew results. Validate purity via HPLC (≥98%) before bioassays .
  • Data Normalization : Use internal controls (e.g., reference inhibitors like Ro 25-6981 for glutamate receptor studies) to calibrate activity measurements .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine-indole moiety?

Answer:

  • Analog Synthesis : Replace the piperidine ring with pyrrolidine or morpholine to assess steric/electronic effects .
  • Functional Group Modifications : Introduce methyl or fluoro substituents on the indole ring to evaluate hydrophobic/hydrophilic interactions .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like NMDA receptors .

Advanced: How can pharmacokinetic properties (e.g., logP, solubility) be experimentally determined for this compound?

Answer:

  • logP Measurement : Shake-flask method with octanol/water partitioning, validated via HPLC .
  • Solubility Profiling : Use equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

Advanced: What experimental approaches are recommended for identifying molecular targets of this compound?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-MK-801 for NMDA receptors) .
  • Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to screen off-target effects .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound efficacy .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Waste Disposal : Incinerate organic waste at ≥1000°C to prevent environmental contamination .

Advanced: How can researchers ensure selectivity for specific receptor subtypes (e.g., GluN2A vs. GluN2B)?

Answer:

  • Functional Assays : Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing GluN1/GluN2A or GluN2B subunits .
  • Competitive Binding : Co-administer subtype-specific antagonists (e.g., ifenprodil for GluN2B) to isolate target effects .
  • Mutagenesis Studies : Replace key residues (e.g., GluN2B-Lys-215) to probe binding pocket interactions .

Advanced: What methodologies are used to resolve crystallographic data for this compound’s polymorphs?

Answer:

  • Crystal Growth : Slow evaporation from acetonitrile/water mixtures at 4°C .
  • Data Collection : Synchrotron X-ray sources (λ = 0.710–1.541 Å) for high-resolution diffraction .
  • Refinement : SHELXL software to model thermal displacement parameters and hydrogen bonding networks .

Advanced: How can mechanistic studies elucidate the compound’s mode of action at the molecular level?

Answer:

  • Kinetic Assays : Measure enzyme inhibition (e.g., COX-2) via spectrophotometric monitoring of substrate conversion .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to immobilized targets .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution .

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